molecular formula C14H20N4O B6725349 N-(6-aminopyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide

N-(6-aminopyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide

Cat. No.: B6725349
M. Wt: 260.33 g/mol
InChI Key: RDCZMMMSVGSZQK-UHFFFAOYSA-N
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Description

N-(6-aminopyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an aminopyridine moiety with an octahydroindole framework, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(6-aminopyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c15-13-6-5-10(8-16-13)17-14(19)12-7-9-3-1-2-4-11(9)18-12/h5-6,8-9,11-12,18H,1-4,7H2,(H2,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCZMMMSVGSZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)NC3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminopyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by N-protection and catalytic hydrogenation . Another method includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Key steps in the industrial synthesis include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminopyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aminopyridine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Mechanism of Action

The mechanism of action of N-(6-aminopyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-aminopyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide is unique due to its specific structural features, which combine an aminopyridine moiety with an octahydroindole framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its significance in scientific research.

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